

PNU-292137: A Technical Review of a Potent CDK2/Cyclin A Inhibitor

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Compound of Interest

Compound Name: PNU-292137

Cat. No.: B1678931

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Introduction

PNU-292137 is a potent, orally active small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2). Identified from a 3-aminopyrazole chemical class, it demonstrates significant inhibitory activity against the CDK2/cyclin A and CDK2/cyclin E complexes, key regulators of cell cycle progression.[1][2] The disruption of the cell cycle is a hallmark of cancer, and as such, inhibitors of CDKs have been a focal point of anti-cancer drug discovery.[1] **PNU-292137** has shown in vivo antitumor activity in a mouse xenograft model, making it a significant compound for further investigation and a lead for the development of optimized analogs.[1][3] This document provides a comprehensive technical overview of the available scientific literature on **PNU-292137**.

Core Mechanism of Action

PNU-292137 is an ATP-competitive inhibitor of the CDK2 kinase.[4] X-ray crystallography studies of **PNU-292137** in complex with CDK2/cyclin A (PDB ID: 1VYW) have elucidated its binding mode. The 3-aminopyrazole scaffold of the molecule forms a characteristic hydrogen bond triad with the hinge region of the kinase's ATP-binding pocket.[4] Specifically, the three nitrogen atoms of the pyrazole ring engage in a donor-acceptor-donor hydrogen bonding pattern with the backbone of Glu81 and Leu83 in CDK2.[4] This interaction is a common feature for many kinase inhibitors and is crucial for its inhibitory activity. The lipophilic cyclopropyl group at the 5-position of the pyrazole ring occupies a narrow hydrophobic pocket,

further stabilizing the binding.[4] By occupying the ATP-binding site, **PNU-292137** prevents the phosphorylation of key substrates by CDK2, leading to cell cycle arrest and inhibition of tumor cell proliferation.[1][2]

Quantitative Data

The following tables summarize the reported in vitro and in vivo activity of **PNU-292137**.

In Vitro Potency

Target	IC50 (nM)	Reference
CDK2 / Cyclin A	37	[1][2]
CDK2 / Cyclin E	92	[2]

In Vivo Antitumor Activity

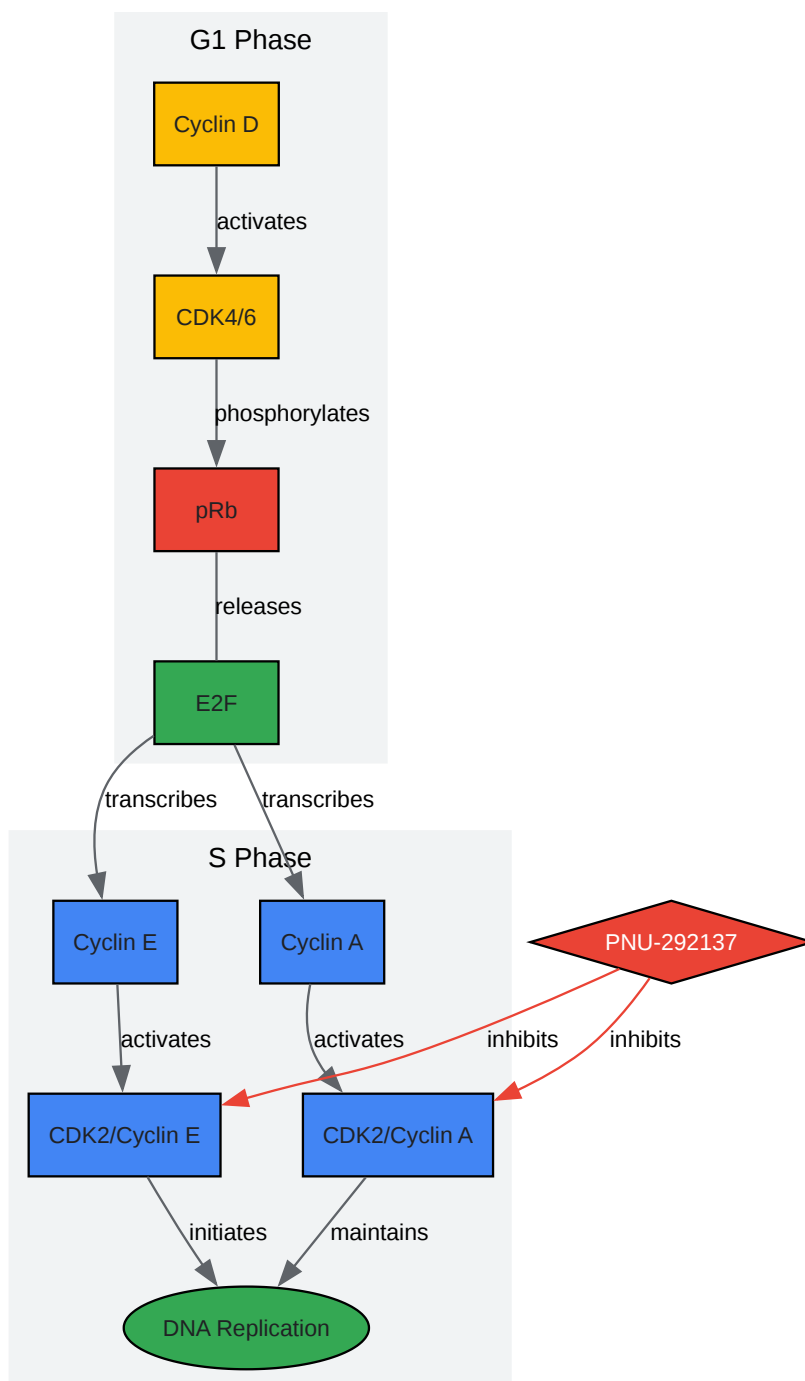
Xenograft Model	Compound	Dosing Schedule	Tumor Growth Inhibition (TGI)	Reference
A2780 (Human Ovarian)	PNU-292137	Not Specified	> 50%	[1]

Signaling Pathway and Experimental Workflows

CDK2/Cyclin A Signaling Pathway

The diagram below illustrates the central role of the CDK2/Cyclin A complex in the G1/S phase transition of the cell cycle. **PNU-292137** inhibits this pathway, leading to cell cycle arrest.

CDK2/Cyclin A Signaling Pathway in Cell Cycle Progression

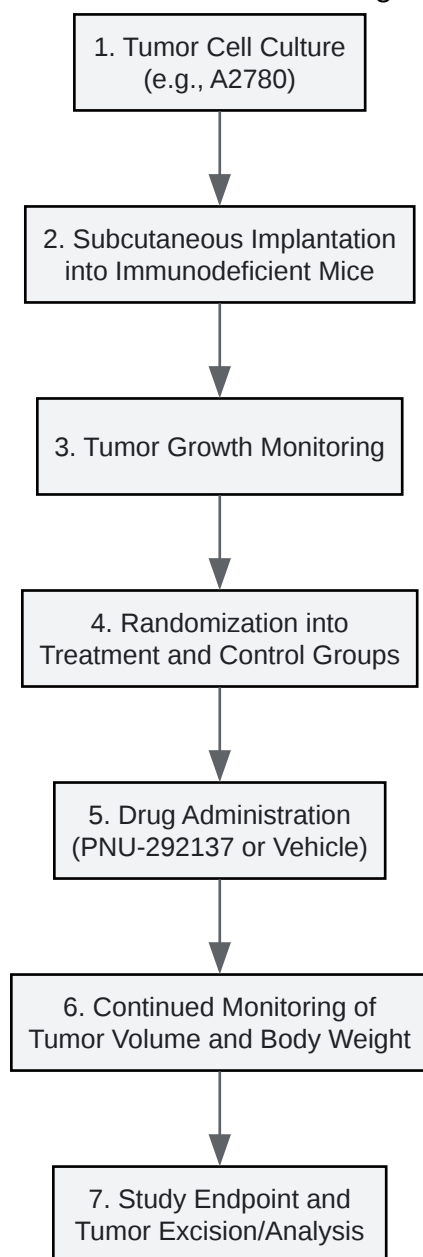
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Caption: The inhibitory action of **PNU-292137** on the CDK2/Cyclin complexes.

In Vivo Xenograft Study Workflow

The following diagram outlines a general experimental workflow for evaluating the antitumor efficacy of a compound like **PNU-292137** in a xenograft mouse model.

General Workflow for In Vivo Xenograft Studies



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Caption: A typical workflow for assessing in vivo antitumor activity.

Experimental Protocols

While the full experimental details from the primary literature are not publicly available, the following are representative protocols for the key assays used to characterize **PNU-292137**.

CDK2/Cyclin A Kinase Assay (General Protocol)

This assay is designed to measure the ability of a compound to inhibit the kinase activity of the CDK2/cyclin A complex.

Materials:

- Recombinant human CDK2/cyclin A enzyme
- Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
- ATP solution
- Substrate (e.g., a peptide or protein substrate for CDK2, such as Histone H1 or a specific peptide with a phosphorylation site)
- **PNU-292137** stock solution in DMSO
- Detection reagent (e.g., a phosphospecific antibody or a system to measure ADP production like ADP-Glo™)
- Microplates

Procedure:

- Prepare serial dilutions of **PNU-292137** in kinase buffer.
- Add the diluted compound or DMSO (vehicle control) to the wells of a microplate.

- Add the CDK2/cyclin A enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
- Initiate the kinase reaction by adding a mixture of the substrate and ATP.
- Incubate the reaction for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
- Stop the reaction by adding a stop solution (e.g., EDTA).
- Quantify the extent of substrate phosphorylation or ADP production using the chosen detection method.
- Calculate the percent inhibition for each concentration of **PNU-292137** and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Human Tumor Xenograft Study (General Protocol)

This protocol describes a general method for evaluating the antitumor efficacy of a compound in a mouse model.

Materials:

- Human tumor cell line (e.g., A2780 ovarian carcinoma)
- Immunodeficient mice (e.g., nude or SCID mice)
- Cell culture medium and supplements
- Phosphate-buffered saline (PBS)
- Matrigel (optional, to enhance tumor take rate)
- **PNU-292137** formulation for in vivo administration
- Vehicle control

- Calipers for tumor measurement

Procedure:

- Culture the A2780 cells under standard conditions.
- Harvest the cells and resuspend them in PBS, potentially mixed with Matrigel.
- Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.
- Monitor the mice regularly for tumor formation and growth.
- Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer **PNU-292137** or the vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
- Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume. Monitor the body weight and overall health of the mice.
- Continue the treatment for a specified duration or until the tumors in the control group reach a defined endpoint size.
- At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamic biomarker analysis).
- Calculate the Tumor Growth Inhibition (TGI) to assess the efficacy of **PNU-292137**.

Lead Optimization and Future Directions

PNU-292137 served as a valuable lead compound for further optimization.[3] Subsequent research focused on improving its physicochemical properties, such as solubility and plasma protein binding, which were identified as potential liabilities.[3] This led to the development of analogs like PHA-533533, which exhibited improved drug-like properties and enhanced in vivo efficacy.[3] The study of **PNU-292137** and its derivatives continues to provide valuable insights into the structural requirements for potent and selective CDK2 inhibition and serves as a foundation for the development of next-generation cell cycle inhibitors for cancer therapy.

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